Antheliolide A

Description

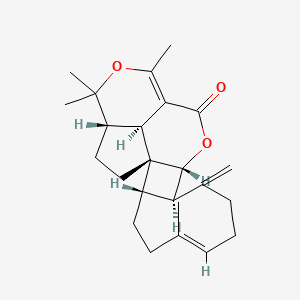

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O3 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(1R,2S,5E,10R,11R,18S,21R)-5,15,17,17-tetramethyl-9-methylidene-12,16-dioxapentacyclo[12.6.1.01,11.02,10.018,21]henicosa-5,14-dien-13-one |

InChI |

InChI=1S/C24H32O3/c1-13-7-6-8-14(2)18-16(10-9-13)24-12-11-17-20(24)19(22(25)26-21(18)24)15(3)27-23(17,4)5/h7,16-18,20-21H,2,6,8-12H2,1,3-5H3/b13-7+/t16-,17-,18-,20-,21+,24+/m0/s1 |

InChI Key |

QATHFSXCKTWEAB-CDVBIEQBSA-N |

Isomeric SMILES |

C/C/1=C\CCC(=C)[C@H]2[C@H](CC1)[C@@]34[C@@H]2OC(=O)C5=C(OC([C@H]([C@@H]53)CC4)(C)C)C |

Canonical SMILES |

CC1=CCCC(=C)C2C(CC1)C34C2OC(=O)C5=C(OC(C(C53)CC4)(C)C)C |

Synonyms |

antheliolide A |

Origin of Product |

United States |

Isolation and Structural Elucidation of Antheliolide a

Historical Context of Initial Isolation from Anthelia glauca and Anthelia sp.

Antheliolide A was first isolated from the soft coral Anthelia glauca. acs.orgscispace.comresearchgate.netacs.org This initial isolation, along with that of antheliolide B, was reported in 1988. researchgate.netacs.org These compounds were identified as novel C24-acetoacetylated diterpenoids. researchgate.netacs.org Soft corals of the genus Anthelia, belonging to the family Xeniidae, are known sources of various terpenoids, including sesquiterpenoids, dolabellanes, and xenicane-type diterpenoids, many of which exhibit cytotoxic activity. mdpi.comsemanticscholar.org The isolation of this compound contributed to the growing understanding of the diverse chemical constituents produced by these marine organisms.

Methodologies for Absolute Configuration Determination of this compound

The determination of the absolute configuration of this compound presented a significant challenge following its initial isolation and structural assignment. acs.orgnih.gov While the planar structure and relative stereochemistry were initially established using spectroscopic methods, confirming the absolute configuration required more advanced techniques and synthetic efforts. acs.orgresearchgate.net

Application of Advanced Spectroscopic Techniques for Stereochemical Assignment (e.g., Nuclear Overhauser Effect (NOE) NMR experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques such as NOE experiments (including NOESY), played a crucial role in establishing the relative stereochemistry of this compound. acs.orgmdpi.comsemanticscholar.orgresearchgate.netnih.gov Analysis of NOE correlations provides information about the spatial proximity of protons, allowing for the deduction of relative configurations within the molecule. For instance, NOE analysis helped in assigning the relative stereochemistry of specific centers and the orientation of groups within the complex ring system. mdpi.comsemanticscholar.orgresearchgate.net Comparisons of NMR data with related compounds, such as stolonidiol, also aided in the initial relative stereochemical assignments. mdpi.comresearchgate.net

Confirmation via X-ray Crystallography of this compound Derivatives

While X-ray crystallography is a powerful tool for unambiguous structure and stereochemistry determination, direct crystallographic analysis of this compound itself was not initially reported as the primary method for absolute configuration. However, X-ray crystallography of related compounds or derivatives has been instrumental in confirming stereochemical assignments in the xenicane and dolabellane families, providing valuable reference points for structural studies of this compound and similar molecules. mdpi.comethz.chgla.ac.ukresearchgate.netethz.ch For example, the absolute stereochemistry of stolonidiol, a related dolabellane, was established by X-ray crystallography, and this information was used in comparative analyses during the structural elucidation of other compounds from Anthelia species. mdpi.com

The total synthesis of this compound by Corey and coworkers was ultimately decisive in clarifying its absolute configuration, which had not been previously determined solely from isolation studies. acs.orgorganic-chemistry.orgnih.govgla.ac.uk This synthetic approach provided access to this compound and its enantiomer, allowing for the assignment of the absolute configuration through comparison with the naturally occurring compound. nih.gov

Biosynthetic Pathways and Precursors of Antheliolide a

Proposed Biogenetic Origin of Antheliolide A within the Xenicane Diterpenoid Family

This compound is structurally classified as a member of the xenicane family of marine natural products, a diverse group of diterpenoids isolated primarily from soft corals of the genus Xenia and other marine organisms. The defining characteristic of xenicanes is a nine-membered carbocyclic ring system. The biogenetic origin of this compound is believed to follow the general pathway proposed for other xenicane diterpenoids. This hypothesis suggests a biosynthetic route analogous to the formation of structurally related sesquiterpenes, such as caryophyllene.

The core xenicane skeleton is thought to arise from the cyclization of a linear diterpene precursor. This compound, being one of the most complex xenicanes discovered to date, is considered a highly modified derivative of a more fundamental xenicane framework. Its pentacyclic structure, featuring a distinctive four-membered ring, suggests a series of intricate intramolecular reactions occurring after the initial formation of the characteristic nine-membered ring.

Role of Geranylgeranyl Pyrophosphate (GGPP) as a Common Diterpenoid Precursor

The biosynthesis of virtually all diterpenoids, including the xenicane family to which this compound belongs, commences from the universal precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov GGPP is a 20-carbon isoprenoid intermediate synthesized in the terpenoid biosynthesis pathway. wikipedia.org This pathway assembles two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), to form larger prenyl pyrophosphates. nih.gov

The enzyme geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of one molecule of farnesyl pyrophosphate (FPP), a 15-carbon intermediate, with one molecule of IPP to yield GGPP. nih.govproteopedia.org This acyclic molecule possesses the requisite 20-carbon backbone and the appropriate stereochemistry of its double bonds to serve as the substrate for the cyclization reactions that initiate the formation of the vast array of diterpenoid skeletons found in nature, including the xenicane core of this compound.

| Precursor Molecule | Chemical Formula | Role in Biosynthesis |

| Isopentenyl Pyrophosphate (IPP) | C5H12O7P2 | C5 building block |

| Dimethylallyl Pyrophosphate (DMAPP) | C5H12O7P2 | C5 building block, initial unit |

| Farnesyl Pyrophosphate (FPP) | C15H28O7P2 | C15 intermediate |

| Geranylgeranyl Pyrophosphate (GGPP) | C20H36O7P2 | C20 precursor for diterpenoids nih.govwikipedia.org |

Hypothetical Enzymatic Transformations in this compound Biosynthesis

While the specific enzymes responsible for this compound biosynthesis have not been isolated and characterized, a hypothetical pathway can be postulated based on the general principles of terpenoid biosynthesis and the known total synthesis of related compounds. The key transformation is the enzyme-mediated cyclization of GGPP.

One proposed mechanism for the formation of the xenicane skeleton involves an initial loss of the pyrophosphate group from GGPP to generate a geranylgeranyl cation. This is followed by an intramolecular electrophilic attack of a distal double bond on the cationic center to forge the nine-membered ring. Subsequent deprotonation and oxidative modifications would then functionalize the carbocyclic core.

An alternative hypothesis suggests the oxidative cyclization of geranyllinalool, which can be formed from GGPP via enzymatic hydrolysis and rearrangement. nih.gov Following the formation of a foundational xenicane structure, further enzymatic steps are required to construct the complex architecture of this compound. A key proposed transformation, supported by laboratory synthesis, is an intramolecular [2+2] cycloaddition. nih.govbeilstein-journals.org This type of reaction could be catalyzed by a specific cyclase or synthase enzyme to form the cyclobutane (B1203170) ring characteristic of this compound from a xenicin-type precursor. beilstein-journals.org These subsequent steps would involve a series of highly controlled enzymatic oxidations, reductions, and rearrangements to achieve the final, stereochemically complex structure.

Comparative Biosynthetic Analysis with Related Xenicane and Dolabellane Diterpenoids

The biosynthesis of this compound is best understood in the context of other marine diterpenoids derived from GGPP. Both the xenicane and the dolabellane families of diterpenoids share GGPP as their common ancestor, but diverge in their initial cyclization strategies, leading to distinct molecular scaffolds. nih.govnih.gov

Xenicane Diterpenoids : The biosynthesis of xenicanes is characterized by the formation of a nine-membered ring. Variations within the xenicane family arise from subsequent modifications of this core structure. For instance, the xenicane-related compound plumisclerin A is proposed to be biosynthetically derived from a xenicin (B12305654) precursor through an intramolecular [2+2] cycloaddition, a step that mirrors a hypothetical transformation in the late stages of this compound biosynthesis. beilstein-journals.org Another related class, the crenulatane diterpenoids, which possess an eight-membered ring fused to a cyclopropane, may be formed via a photoisomerization of a xenicane precursor, as they often co-occur in the same organisms. nih.govbeilstein-journals.org

Dolabellane Diterpenoids : In contrast, the biosynthesis of dolabellane diterpenoids involves the cyclization of GGPP to form a bicyclic system characterized by a five-membered ring fused to an eleven-membered ring, which can be viewed as a [9.3.0] bicyclic core. msu.edu Like xenicanes, the basic dolabellane skeleton undergoes extensive enzymatic modifications, including oxidations, reductions, and acetylations, to generate a wide diversity of natural products. nih.gov

The comparison highlights a key theme in natural product biosynthesis: a common, simple precursor like GGPP can be transformed by divergent, enzyme-catalyzed cyclization pathways into distinct foundational skeletons. These skeletons are then subjected to a series of tailoring enzymes that introduce functional groups and stereochemical complexity, ultimately leading to a vast array of structurally and biologically diverse molecules like this compound.

| Diterpenoid Family | Common Precursor | Characteristic Skeleton | Proposed Key Transformation |

| Xenicane | Geranylgeranyl Pyrophosphate (GGPP) | Nine-membered carbocycle | Intramolecular cyclization of GGPP |

| Dolabellane | Geranylgeranyl Pyrophosphate (GGPP) | Bicyclic [9.3.0] system | Divergent intramolecular cyclization of GGPP |

| Crenulatane | Xenicane Precursor | Eight-membered ring with cyclopropane | Photoisomerization nih.govbeilstein-journals.org |

Chemical Synthesis of Antheliolide a

Strategic Approaches to Total Synthesis of Antheliolide A

Strategic approaches to the total synthesis of this compound have focused on efficiently assembling the characteristic nine-four-six ring system. organic-chemistry.org These strategies often involve convergent routes that build complexity through key coupling and cyclization reactions.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound typically involves identifying key bonds that can be cleaved to simpler, more readily available precursors. Given the fused polycyclic nature, disconnections often target the bonds forming the nine-membered ring and the cyclobutane (B1203170) ring. acs.orguibk.ac.at One approach involves dissecting the molecule into fragments, such as a linear or functionalized side chain and a fused bicyclic system. acs.orguibk.ac.at Another key disconnection evaluated in retrosynthetic analyses is the C8-C9 bond within the nine-membered ring, leading to potential vinyl (pseudo)halides as synthons. chemrxiv.org Inspiration for these disconnections has come from successful strategies used in the synthesis of related xenicane diterpenoids. acs.orguibk.ac.at

Development of Methodologies for the Formation of the Challenging Polycyclic Framework

Constructing the challenging polycyclic framework of this compound has necessitated the development of specific methodologies to form the strained and complex ring systems. acs.orgchemrxiv.orgCurrent time information in Bangalore, IN.acs.orgthieme-connect.comnih.govethz.chsemanticscholar.orgbeilstein-journals.org

Construction of the Nine-Membered Carbocycle

The synthesis of nine-membered rings, especially those containing an E-configured double bond, is a significant challenge in organic synthesis due to ring strain. researchgate.netbeilstein-journals.org Various strategies have been employed for the construction of the nine-membered carbocycle found in this compound and related natural products. One method involves the intramolecular palladium-catalyzed cyclization of haloalkenes with organoboranes. beilstein-journals.org Another approach utilizes ring-closing metathesis (RCM) reactions, although achieving selectivity for the desired double bond configuration can be challenging. beilstein-journals.orgd-nb.info Ring expansion strategies, such as the intramolecular acyl transfer reaction from 13-membered lactams, have also been explored for cyclononene (B11951088) formation. beilstein-journals.org In the context of this compound synthesis, an efficient closure of the nine-membered ring has been a crucial step. nih.govresearchgate.net One reported method for constructing the nine-membered ring involved a palladium-catalyzed and base-mediated cyclization of an allylic carbonate precursor. beilstein-journals.org Another successful strategy employed an intramolecular Pd-mediated allylation reaction of a β-keto sulfone. ethz.ch

Diastereoselective Bicyclization for Four-Membered Ring Formation

The formation of the four-membered ring within the polycyclic framework of this compound requires highly diastereoselective bicyclization reactions to establish the correct stereocenters. nih.govresearchgate.net A key step in one synthesis involves a diastereoselective intramolecular [2+2] cycloaddition of a ketene (B1206846) intermediate. beilstein-journals.orgd-nb.inforesearchgate.net This reaction generates the cyclobutane ring and introduces a useful carbonyl group for further functionalization. organic-chemistry.orgbeilstein-journals.orgd-nb.info This type of intramolecular [2+2] cycloaddition has been noted as a favored transformation in certain synthetic strategies. organic-chemistry.org

Palladium-Mediated Ring Closure and Related Cyclization Reactions

Palladium-mediated cyclization reactions have played a significant role in the construction of the polycyclic system of this compound. chemrxiv.orgacs.orgnih.govsemanticscholar.orgbeilstein-journals.org An intramolecular Tsuji-Trost reaction, catalyzed by palladium, has been employed for the efficient closure of the nine-membered ring. researchgate.netacs.orguibk.ac.atethz.ch This reaction involves the cyclization of an allylic methoxy (B1213986) carbonyl derivative to form the nine-membered ring as part of a complex tricycle. researchgate.net Palladium-catalyzed organic-chemistry.orgbeilstein-journals.org-sigmatropic rearrangements have also been utilized in the synthesis, providing useful synthetic handles and contributing to the formation of the desired ring systems. organic-chemistry.orgbeilstein-journals.org The development of palladium-mediated methods for constructing medium-sized rings, such as the nine-membered ring, remains an active area of research in natural product synthesis. researchgate.netacs.org

Intramolecular [2+2] Cycloaddition Approaches

Intramolecular [2+2] cycloaddition reactions have been a key strategy for constructing the four-membered ring in this compound. thieme-connect.combeilstein-journals.org As mentioned earlier, a diastereoselective intramolecular [2+2] cycloaddition of a ketene is a notable example, directly forming the cyclobutane ring with control over stereochemistry. beilstein-journals.orgd-nb.inforesearchgate.net This approach is particularly effective in generating the bicyclic system containing the four-membered ring. beilstein-journals.orgd-nb.info

Stereocontrolled Synthesis: Diastereoselective and Enantioselective Pathways

Stereocontrolled synthesis is paramount in the construction of complex natural products like this compound, which possesses numerous defined stereocenters. The total synthesis developed by Corey and coworkers is described as stereocontrolled, leading to the formation of racemic, enantiomeric, and the natural product itself. core.ac.uk A key aspect of this stereocontrol is the diastereoselective bicyclization step, which correctly establishes the stereocenters within the four-membered ring. core.ac.uk The synthesis also involved a chiral resolution step using chiral HPLC to obtain enantiomerically pure material. nih.gov

Specific Total Syntheses of this compound

The total synthesis of this compound has been accomplished, with the pathway developed by E. J. Corey and coworkers being a prominent example. researchgate.netcore.ac.uknih.gov

Detailed Pathway of Corey's Total Synthesis

Corey's total synthesis of this compound involves a convergent strategy to assemble the complex ring system. The route features several noteworthy chemical transformations. core.ac.uk A crucial early step involved the formation of a mixed acetal. core.ac.uk A key construction of the four-membered ring was achieved through a diastereoselective intramolecular [2+2] cycloaddition reaction of a ketene intermediate. nih.gov This reaction is highlighted as a favored transformation in Corey's work. nih.gov

The synthesis also included the efficient closure of the nine-membered ring. core.ac.uk This challenging macrocycle formation was achieved via an intramolecular palladium-catalyzed allylation reaction of a β-keto sulfone. This reaction furnished the nine-membered ring as a single double bond isomer.

Another significant transformation in the pathway was a mild oxidative cleavage sequence. core.ac.uk This cleavage was effectively carried out using a periodate (B1199274) on silica (B1680970) reagent. nih.gov The synthesis culminated in the successful and rapid formation of the final three rings from an aldehyde intermediate. core.ac.uk

Synthetic Methodologies and Chemical Transformations in this compound Synthesis

The synthesis of this compound relies on a repertoire of advanced synthetic methodologies and specific chemical transformations to construct its complex architecture with high precision.

Advanced Reaction Sequences (e.g., Aldol Condensation, Hetero Diels-Alder Reaction, Oxidative Cleavage Sequences)

Several advanced reaction sequences are integral to the synthesis of this compound and related structures. While a direct application of Hetero Diels-Alder reaction to the core of this compound is not explicitly detailed in the provided snippets, it is mentioned as an approach to related xenicin (B12305654) type oxo-cyclohexenes. Aldol condensation sequences have been employed in the stereoselective attachment of side chains in the synthesis of related xenicane diterpenes. A crucial oxidative cleavage sequence, utilizing a periodate on silica reagent, was employed in Corey's synthesis to cleave a five-membered ring intermediate. core.ac.uknih.gov Other notable reactions include the intramolecular [2+2] cycloaddition for the formation of the four-membered ring nih.gov and a palladium-catalyzed researchgate.netnih.gov-sigmatropic rearrangement. nih.gov The formation of the nine-membered ring was achieved through an intramolecular palladium-catalyzed allylation reaction.

Chiral Resolution Techniques for Intermediates (e.g., Chiral High-Performance Liquid Chromatography)

To obtain enantiomerically pure this compound, chiral resolution techniques were applied during the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) was specifically utilized for the resolution of a key intermediate in Corey's total synthesis. nih.gov This technique allowed for the separation of enantiomers, providing access to both the natural product and its enantiomer. core.ac.uknih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not Found |

| Ethylene Glycol | 174 |

Interactive Data Table Example (Illustrative - based on potential data points)

Molecular Mechanisms and Biological Activity of Antheliolide a

Investigation of Cellular and Molecular Targets of Antheliolide A

Research into the cellular and molecular targets of this compound is crucial for understanding its biological effects. Studies have indicated that this compound, along with other diterpenes from Xenia elongata, can affect cells in a manner similar to that of HSP90 and HDAC inhibitors. nih.govmdpi.comdntb.gov.ua Specifically, this compound has been shown to inhibit Histone Deacetylase 6 (HDAC6). mdpi.comresearchgate.net HDAC6 is a key enzyme involved in the deacetylation of various protein substrates, including α-tubulin and HSP90, and plays roles in cell motility, protein trafficking, and degradation. mdpi.com The inhibition of HDAC6 by this compound suggests a potential mechanism by which it exerts its cellular effects.

Functional Biological Assays for Activity Profiling

Various functional biological assays have been employed to profile the activity of this compound and related marine natural products. These assays are designed to evaluate specific biological responses induced by the compounds. One significant assay used is the apoptosis induction assay, typically based on genetically engineered mammalian cell lines. nih.govmdpi.com For instance, a mouse epithelial cell line deficient in Bak and Bax (D3 cells) has been utilized to assess the ability of diterpenes, including this compound, to induce apoptosis. nih.govmdpi.com

Another method for assessing biological activity involves cytotoxicity assays against various cancer cell lines. While not exclusively focused on this compound, related xenicane diterpenes have shown cytotoxicity against cell lines such as P388 leukemia cells, K562 leukemia cells, and human HT-29 colon cancer cells. ethz.ch These assays often measure cell viability after exposure to the compound at different concentrations, allowing for the determination of half-maximal inhibitory concentrations (IC50) or effective doses (ED50). ethz.chmdpi.com

The inhibition of specific enzymes, such as HDAC6, is another aspect of activity profiling. Assays to measure HDAC6 inhibitory activity involve incubating the enzyme with a substrate in the presence of the compound and quantifying the level of deacetylation. mdpi.com

Below is an example of how data from such assays might be presented:

| Compound | Apoptosis Induction (EC50) | HDAC6 Inhibition (IC50) | Cytotoxicity (Cell Line, IC50/ED50) |

| This compound | ~1.2 µM (D3 cells) mdpi.com | ~80 µM mdpi.com | Not explicitly reported in sources |

| Related Diterpene 2 | 11.5 µM (D3 cells) mdpi.com | Not reported | Not reported |

Pathway Analysis of Biological Effects (e.g., Apoptosis Induction, Histone Deacetylase 6 (HDAC6) Inhibition)

Pathway analysis helps to elucidate the molecular mechanisms underlying the observed biological effects of this compound. The induction of apoptosis by this compound suggests its involvement in programmed cell death pathways. Studies using cell lines deficient in key apoptotic regulators like Bak and Bax indicate that this compound can effectively and specifically activate apoptosis in immortalized mammalian epithelial cells. mdpi.com

Comparative Analysis of this compound Bioactivity with Structurally Related Marine Natural Products

This compound belongs to the xenicane class of diterpenoids, a family of marine natural products with diverse structures and biological activities. ethz.chbeilstein-journals.org Comparing the bioactivity of this compound with structurally related compounds provides insights into structure-activity relationships within this class.

Xenicane diterpenes, in general, have been reported to exhibit various biological properties, including cytotoxic, antiproliferative, antibacterial, and antifungal activities. ethz.ch For instance, waixenicin A, another xenicin (B12305654) diterpenoid, is a potent and selective inhibitor of transient receptor potential melastatin 7 (TRPM7) channels, blocking cell proliferation. acs.orgnih.gov Coraxeniolide A, blumiolide C, and 4-hydroxydictyolactone (B1249832) are other xenicane diterpenoids for which total syntheses have been accomplished, suggesting interest in their biological profiles. acs.orgnih.govresearchgate.net

While a systematic structure-activity relationship evaluation specifically for this compound compared to a broad range of related xenicanes was not detailed in the provided sources, the observation that this compound inhibits HDAC6 at a certain concentration (~80 µM) mdpi.com can be compared to the activities of other reported xenicanes if their HDAC6 inhibitory activity is known. Similarly, comparing the apoptosis induction potency of this compound (1.2 µM) mdpi.com with that of other xenicane diterpenes that induce apoptosis at micromolar concentrations can highlight relative potencies. ethz.chnih.gov

The structural variations among xenicane diterpenoids, such as modifications in the cyclononane (B1620106) ring and the isoprenyl side chain, likely contribute to the observed differences in their biological activities and target specificities. beilstein-journals.org For example, the presence of the side chain in this compound is suggested to be critical for its apoptosis induction activity. mdpi.com Further comparative studies are needed to fully delineate the structure-activity relationships within the xenicane class and to understand how the unique structural features of this compound contribute to its specific molecular targets and biological effects.

Structure Activity Relationship Sar Studies and Analogue Design of Antheliolide a

Design and Synthesis of Antheliolide A Derivatives and Analogs

The design and synthesis of this compound derivatives and analogs are driven by the need to overcome the limitations of its natural supply and to explore the impact of structural modifications on biological activity google.comresearchgate.net. Total synthesis has been a key approach to obtaining this compound and related xenicane diterpenoids researchgate.netnih.gov. Corey and coworkers reported the first total synthesis of this compound, employing a pathway that established the correct stereocenters and featured key steps such as a diastereoselective bicyclization and the efficient closure of the nine-membered ring nih.gov. This synthesis also clarified the absolute configuration of this compound nih.gov. Other synthetic strategies for constructing the characteristic nine-membered carbocycle of xenicanes have included intramolecular Tsuji-Trost reactions, ring-closing metathesis, Suzuki-Miyaura coupling, and Nozaki-Hiyama-Kishi reactions researchgate.net.

Retrosynthetic analyses for the synthesis of xenicane natural products often aim for flexibility in introducing side chains at a late stage acs.orgnih.gov. Strategies have involved the construction of the nine-membered ring using methods like intramolecular alkylation and the deactivation of labile functional groups, such as enol acetals, at early stages to allow for late-stage side chain introduction acs.orgnih.gov. The synthesis of analogues can involve modifying different parts of the this compound structure, including the polycyclic core and the side chains, to probe their contributions to activity acs.orgresearchgate.net.

Elucidation of Structural Determinants for Observed Biological Activities

Elucidating the structural determinants for the biological activities of this compound and its analogues is a crucial aspect of SAR studies. While specific detailed findings on this compound's SAR are not extensively detailed in the provided snippets, the general approach involves synthesizing derivatives with targeted modifications and evaluating their biological effects google.comresearchgate.net. The structural uniqueness of the xenicane scaffold, including the strained nine-membered ring and the presence of specific functional groups and stereocenters, suggests that these features likely play significant roles in their interactions with biological targets researchgate.netacs.org.

Studies on related xenicane diterpenoids, such as waixenicin A, have shown that specific structural elements can be critical for potent and selective activity against biological targets like TRPM7 channels nih.gov. By synthesizing and testing analogues with variations in the polycyclic core, the nine-membered ring conformation, and the nature and position of side chains and functional groups, researchers can gain insights into the structural features essential for activity researchgate.netacs.orgresearchgate.net. The development of synthetic routes that allow for the modification of specific parts of the molecule is therefore directly linked to the ability to elucidate these structural determinants acs.orgresearchgate.net.

Strategies for Chemical Modification of the this compound Polycyclic Core and Side Chains

Strategies for the chemical modification of this compound's polycyclic core and side chains are integral to the design and synthesis of analogues for SAR studies acs.orgresearchgate.net. The synthesis of the complex nine-membered ring and the trans-fused ring system presents significant synthetic challenges, and various methodologies have been developed to address these researchgate.netacs.org.

Modification strategies can involve altering the oxidation pattern, introducing or changing functional groups (e.g., hydroxyls, double bonds, carbonyls), and altering the stereochemistry at specific centers acs.orgresearchgate.net. The late-stage introduction of side chains is a common strategy to maximize flexibility in generating diverse analogues from common intermediates acs.orgnih.gov. For instance, incorporating a triflate group at an early stage can deactivate a labile functional group and serve as a handle for later side chain attachment acs.orgnih.gov. The installation of exocyclic double bonds, such as the C11-C19 double bond, has also been a focus of synthetic efforts and a potential point for modification researchgate.netresearchgate.net. Different synthetic approaches to constructing the nine-membered ring, such as intramolecular alkylation or Pd-catalyzed reactions, offer opportunities to introduce variations in this key structural element researchgate.netacs.orgnih.gov.

Development of Synthetic Probes Based on this compound for Mechanistic Studies

The development of synthetic probes based on this compound is valuable for investigating its mechanism of action and identifying its biological targets. While the provided information does not explicitly detail specific synthetic probes derived from this compound, the general principle involves creating modified versions of the natural product that can be used to study its interactions at the molecular level researchgate.netethz.ch.

Synthetic probes can include analogues with appended tags for imaging or affinity purification, photoactivatable groups for cross-linking to binding partners, or isotopic labels for metabolic studies researchgate.netethz.ch. The ability to synthesize this compound and its analogues with control over specific positions allows for the strategic incorporation of these probe functionalities researchgate.netnih.govacs.org. Such probes can help in identifying the proteins or pathways that this compound interacts with, providing crucial information for understanding its biological activities and potential therapeutic applications researchgate.netethz.ch. The development of synthetic routes that enable the introduction of diverse modifications is therefore essential for the creation of these valuable research tools acs.orgresearchgate.net.

Advanced Analytical and Spectroscopic Characterization in Antheliolide a Research

Application of Advanced NMR Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the functional groups present. For Antheliolide A, advanced NMR techniques have been indispensable in determining its planar structure and relative stereochemistry researchgate.netacs.orgacs.orgnih.gov.

One-dimensional (1D) NMR spectra, such as 1H NMR and 13C NMR, provide initial insights into the types of protons and carbons and their chemical environments researchgate.netacs.org. Analysis of chemical shifts, splitting patterns, and integration in 1H NMR spectra helps in identifying different proton environments and their relative numbers. 13C NMR spectroscopy, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT), reveals the number of carbons and their hybridization states (e.g., CH3, CH2, CH, quaternary carbons) researchgate.net.

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and relative stereochemistry. Correlation Spectroscopy (COSY) identifies coupled protons, revealing spin systems within the molecule researchgate.net. Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals directly bonded to each other, while Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular skeleton and identifying quaternary carbons and functional groups researchgate.netmdpi.com.

For this compound and related diterpenoids, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are particularly important for determining relative stereochemistry. NOE correlations indicate spatial proximity between nuclei, allowing for the assignment of the relative orientation of substituents across rings and chiral centers semanticscholar.orgmdpi.com. Studies on related compounds like sangiangol A have utilized NOESY to assign relative stereochemistry based on observed correlations between specific protons semanticscholar.orgmdpi.com.

Advanced NMR methods, including variable-temperature NMR, can also be employed to study conformational dynamics, which can be relevant for flexible molecules like some diterpenoids acs.org. The comprehensive analysis of data from these various NMR experiments allows for the complete assignment of the planar structure and the determination of the relative configuration of multiple stereocenters in this compound researchgate.netacs.orgacs.org.

Utilization of High-Resolution Mass Spectrometry Techniques for Structural Validation

High-Resolution Mass Spectrometry (HRMS) plays a critical role in determining the elemental composition and molecular formula of this compound, providing essential validation for structural proposals derived from NMR data researchgate.netacs.orgnih.gov. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide accurate mass measurements of the molecular ion or characteristic fragment ions, allowing for the unambiguous determination of the molecular formula nih.govresearchgate.net.

The accurate mass obtained from HRMS can distinguish between potential molecular formulas that may have very similar nominal masses. This is particularly important for complex natural products containing various heteroatoms. For instance, HRESIMS data for related compounds have been used to confirm molecular formulas by matching the observed mass-to-charge ratio ([M + H]+ or other adducts) with the calculated exact mass for a proposed elemental composition nih.govresearchgate.netmdpi.com.

Furthermore, tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer additional structural information. By fragmenting selected ions and analyzing the masses of the resulting fragments, insights into the connectivity and presence of specific substructures within the molecule can be gained. This fragmentation data complements the information obtained from NMR spectroscopy, aiding in the confirmation of the proposed structure researchgate.net.

The combination of HRMS, which provides the precise molecular weight and elemental composition, with NMR spectroscopy, which reveals the arrangement of atoms, is a powerful approach for the definitive structural elucidation of complex natural products like this compound researchgate.netacs.orgnih.gov.

Importance of X-ray Crystallography in Defining Complex Stereochemistry

While NMR spectroscopy is powerful for determining relative stereochemistry, X-ray crystallography is the most definitive method for establishing the absolute stereochemistry of a crystalline compound nih.govresearchgate.netacs.orgacs.org. For this compound, obtaining suitable crystals for X-ray diffraction analysis has been crucial in resolving ambiguities in stereochemical assignments that might arise from NMR data alone.

X-ray crystallography provides a three-dimensional electron density map of the molecule in the crystal lattice. This map allows for the precise location of each atom, including hydrogen atoms in high-resolution structures, and thus the unambiguous determination of bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules, anomalous dispersion of X-rays can be used to determine the absolute configuration of stereocenters, typically reported as a Flack parameter or Hooft parameter nih.gov.

In the context of marine diterpenoids, X-ray crystallography has been successfully applied to determine the absolute stereochemistry of related compounds, such as stolonidiol, which aided in the stereochemical assignment of other co-isolated metabolites nih.govsemanticscholar.org. Although direct X-ray crystallographic data specifically for this compound is not explicitly detailed in the provided snippets, the importance of this technique for defining complex stereochemistry in related natural products from Anthelia and other soft corals is highlighted nih.govresearchgate.netacs.orgacs.org.

The initial structural assignment of this compound was later revised, underscoring the complexity of its structure and the need for rigorous analytical methods for confirmation nih.gov. While total synthesis efforts have also played a role in confirming the absolute configuration of this compound, X-ray crystallography remains the gold standard for direct, unambiguous stereochemical determination when suitable crystals can be obtained.

The combined application of advanced NMR spectroscopy for detailed structural connectivity and relative stereochemistry, high-resolution mass spectrometry for molecular formula confirmation, and X-ray crystallography for definitive absolute stereochemistry has been fundamental to the comprehensive characterization of this compound and other complex marine natural products nih.govresearchgate.netacs.orgacs.org.

Conclusion and Future Research Directions

Identification of Unexplored Research Avenues and Existing Gaps in Knowledge

Despite the successful total synthesis and structural elucidation of Antheliolide A, several research avenues remain unexplored, and gaps in knowledge exist. While this compound is a member of a class of compounds known to exhibit various biological activities such as cytotoxicity, anti-inflammatory, and antifungal properties, specific detailed biological activity profiles for this compound itself are not extensively reported in the immediate context of its synthesis. researchgate.netpitt.edu The initial synthesis paper, for instance, did not provide details on the activity of the compound. organic-chemistry.org Furthermore, there remains a gap in the understanding of the biosynthetic pathways and relevant gene clusters responsible for the synthesis of xenicane diterpenoids, including this compound. ethz.chethz.ch Although a proposed biogenesis from geranylgeranyl pyrophosphate has been suggested, the detailed enzymatic steps and genetic machinery are not fully elucidated. beilstein-journals.orgethz.chethz.ch

Potential for Further Mechanistic Elucidation of this compound's Biological Actions

Given that related xenicane diterpenoids have shown diverse biological activities, a significant area for future research lies in the detailed mechanistic elucidation of any biological actions of this compound. researchgate.netpitt.edu Should this compound demonstrate notable biological activity, understanding the specific molecular targets and pathways it interacts with would be crucial. This could involve in vitro and in vivo studies to identify cellular processes affected by this compound, such as cytotoxicity against specific cell lines or modulation of inflammatory pathways, similar to investigations conducted on other marine natural products. mdpi.comresearchgate.net Identifying the mechanism of action is essential for evaluating the therapeutic potential of this compound or its analogs.

Future Directions in Synthetic Innovation and Analog Discovery for this compound

The complex structure of this compound presents ongoing challenges and opportunities for synthetic innovation. While a total synthesis has been achieved, the development of more efficient, convergent, or enantioselective synthetic routes could be a focus of future research. nih.govorganic-chemistry.orgbeilstein-journals.org Exploring alternative synthetic strategies and methodologies could potentially reduce the number of steps, improve yields, and facilitate the preparation of larger quantities of this compound for further study. beilstein-journals.org Furthermore, the synthesis of analogs of this compound is a promising direction for discovering compounds with potentially enhanced or altered biological activities. By modifying specific parts of the this compound structure, researchers could investigate structure-activity relationships, potentially leading to the identification of simpler, more potent, or more selective compounds. This analog discovery process could be guided by insights gained from mechanistic studies.

Q & A

Q. How can researchers integrate this compound’s synthetic biology with structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.